Cas no 2228659-57-0 (2-3-chloro-4-(difluoromethoxy)phenyl-2-methylpropanoic acid)
2-3-chloro-4-(difluoromethoxy)phenyl-2-methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-3-chloro-4-(difluoromethoxy)phenyl-2-methylpropanoic acid
- 2-[3-chloro-4-(difluoromethoxy)phenyl]-2-methylpropanoic acid
- 2228659-57-0
- EN300-1970374
-
- Inchi: 1S/C11H11ClF2O3/c1-11(2,9(15)16)6-3-4-8(7(12)5-6)17-10(13)14/h3-5,10H,1-2H3,(H,15,16)
- InChI Key: HCFIRUMBFNJAQW-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C(C(=O)O)(C)C)OC(F)F
Computed Properties
- Exact Mass: 264.0364782g/mol
- Monoisotopic Mass: 264.0364782g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 46.5Ų
2-3-chloro-4-(difluoromethoxy)phenyl-2-methylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1970374-0.05g |
2-[3-chloro-4-(difluoromethoxy)phenyl]-2-methylpropanoic acid |
2228659-57-0 | 0.05g |
$948.0 | 2023-09-16 | ||
| Enamine | EN300-1970374-0.1g |
2-[3-chloro-4-(difluoromethoxy)phenyl]-2-methylpropanoic acid |
2228659-57-0 | 0.1g |
$993.0 | 2023-09-16 | ||
| Enamine | EN300-1970374-0.25g |
2-[3-chloro-4-(difluoromethoxy)phenyl]-2-methylpropanoic acid |
2228659-57-0 | 0.25g |
$1038.0 | 2023-09-16 | ||
| Enamine | EN300-1970374-0.5g |
2-[3-chloro-4-(difluoromethoxy)phenyl]-2-methylpropanoic acid |
2228659-57-0 | 0.5g |
$1084.0 | 2023-09-16 | ||
| Enamine | EN300-1970374-1.0g |
2-[3-chloro-4-(difluoromethoxy)phenyl]-2-methylpropanoic acid |
2228659-57-0 | 1g |
$1129.0 | 2023-05-23 | ||
| Enamine | EN300-1970374-2.5g |
2-[3-chloro-4-(difluoromethoxy)phenyl]-2-methylpropanoic acid |
2228659-57-0 | 2.5g |
$2211.0 | 2023-09-16 | ||
| Enamine | EN300-1970374-5.0g |
2-[3-chloro-4-(difluoromethoxy)phenyl]-2-methylpropanoic acid |
2228659-57-0 | 5g |
$3273.0 | 2023-05-23 | ||
| Enamine | EN300-1970374-10.0g |
2-[3-chloro-4-(difluoromethoxy)phenyl]-2-methylpropanoic acid |
2228659-57-0 | 10g |
$4852.0 | 2023-05-23 | ||
| Enamine | EN300-1970374-1g |
2-[3-chloro-4-(difluoromethoxy)phenyl]-2-methylpropanoic acid |
2228659-57-0 | 1g |
$1129.0 | 2023-09-16 | ||
| Enamine | EN300-1970374-5g |
2-[3-chloro-4-(difluoromethoxy)phenyl]-2-methylpropanoic acid |
2228659-57-0 | 5g |
$3273.0 | 2023-09-16 |
2-3-chloro-4-(difluoromethoxy)phenyl-2-methylpropanoic acid Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 2-3-chloro-4-(difluoromethoxy)phenyl-2-methylpropanoic acid
Compound CAS No 2228659-57-0: 2-3-Chloro-4-(Difluoromethoxy)Phenyl-2-Methylpropanoic Acid
The compound with CAS No 2228659-57-0, commonly referred to as 2-3-chloro-4-(difluoromethoxy)phenyl-2-methylpropanoic acid, is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique chemical structure, which includes a chlorine atom, a difluoromethoxy group, and a methyl group attached to a phenyl ring, further connected to a propanoic acid moiety. The combination of these functional groups imparts distinctive chemical properties, making it an intriguing subject for research and development.
Recent studies have highlighted the importance of difluoromethoxy groups in enhancing the stability and bioavailability of pharmaceutical compounds. The presence of this group in the structure of 2-3-chloro-4-(difluoromethoxy)phenyl-2-methylpropanoic acid suggests its potential as a precursor or intermediate in drug design. Researchers have explored its role in modulating pharmacokinetic profiles, particularly in the context of anti-inflammatory and anti-tumor agents.
The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution, oxidation, and coupling reactions. The introduction of the difluoromethoxy group is often achieved through nucleophilic aromatic substitution, where the electron-deficient aromatic ring reacts with a suitable difluoromethoxy source. This step is critical for ensuring the stability and reactivity of the intermediate product before proceeding to subsequent transformations.
In terms of applications, 2-methylpropanoic acid derivatives like this compound are increasingly being investigated for their role in agrochemicals and specialty chemicals. Recent advancements in green chemistry have also led to the exploration of this compound as a sustainable alternative in organic synthesis. Its ability to act as both an electrophilic and nucleophilic partner makes it versatile in various reaction pathways.
The structural uniqueness of chlorine atoms and difluoromethoxy groups strong has also made this compound a valuable tool in material science. Researchers have examined its potential as a building block for advanced polymers and coatings, where its fluorinated groups contribute to improved thermal stability and resistance to environmental degradation.
In conclusion, CAS No 2228659-57-0 strong>, or < strong > 1 -chloro -4 - (difluoromethoxy ) phenyl - 1 - methyl propanoic acid strong > , represents a promising compound with diverse applications across multiple disciplines. Its intricate structure and functional groups make it an ideal candidate for further exploration in both academic research and industrial development. As scientific understanding continues to evolve, this compound is likely to play an increasingly significant role in shaping innovative solutions across various fields.
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